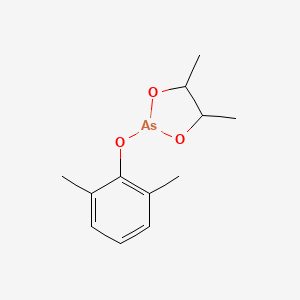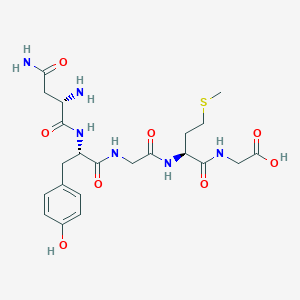
(2R)-2-Ethynyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Ethynyloxirane is an organic compound with a unique structure that combines an oxirane ring (epoxide) with an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynyloxirane typically involves the reaction of propargyl alcohol with an oxidizing agent to form the oxirane ring. One common method is the use of a base such as sodium hydride (NaH) in the presence of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The reaction conditions usually require a solvent such as dichloromethane (DCM) and are carried out at low temperatures to ensure the stability of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Ethynyloxirane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Diols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-Ethynyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-2-Ethynyloxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The ethynyl group also adds to its versatility, allowing for further functionalization through addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Ethynyloxirane: The enantiomer of (2R)-2-Ethynyloxirane.
2-Ethynyloxirane: The racemic mixture of (2R) and (2S) enantiomers.
2-Butynyloxirane: A similar compound with an additional carbon in the ethynyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing enantioselective catalysts.
Propriétés
Numéro CAS |
918826-65-0 |
|---|---|
Formule moléculaire |
C4H4O |
Poids moléculaire |
68.07 g/mol |
Nom IUPAC |
(2R)-2-ethynyloxirane |
InChI |
InChI=1S/C4H4O/c1-2-4-3-5-4/h1,4H,3H2/t4-/m1/s1 |
Clé InChI |
WYFBDQAYFMKCER-SCSAIBSYSA-N |
SMILES isomérique |
C#C[C@@H]1CO1 |
SMILES canonique |
C#CC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


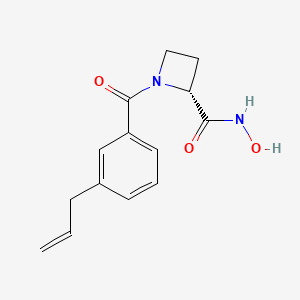
![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
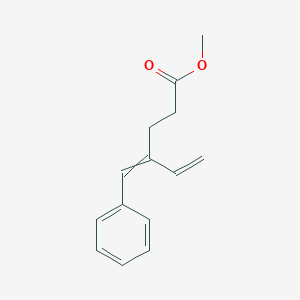
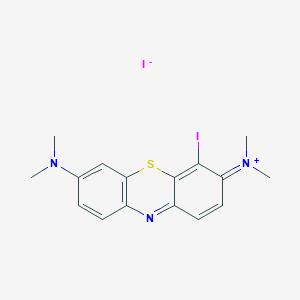
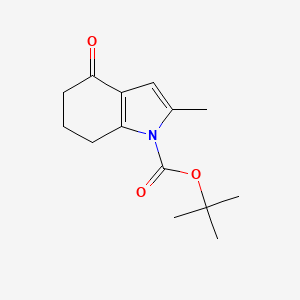
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
